molecular formula C13H17N3O2 B2935737 N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide CAS No. 1796948-11-2

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide

Cat. No. B2935737
CAS RN: 1796948-11-2
M. Wt: 247.298
InChI Key: SINPMPWEPNPOAA-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide, also known as CMPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMPPA is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor, leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide are primarily mediated by its modulation of the AMPA receptor. In addition to enhancing synaptic transmission and plasticity, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival, growth, and differentiation. N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons, in the hippocampus, a brain region critical for learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors or neurotransmitter systems. However, one limitation of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide is its relatively low potency, which requires high concentrations of the compound to be effective. Additionally, the lack of a commercial source for N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide can make it difficult and time-consuming to obtain for research purposes.

Future Directions

There are several future directions for research on N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide. One area of interest is the potential therapeutic applications of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide in neurological and psychiatric disorders. Further preclinical studies are needed to determine the efficacy and safety of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide in animal models of these disorders. Another area of interest is the development of more potent and selective AMPA receptor modulators that can be used as research tools and potential therapeutics. Finally, the mechanisms underlying the effects of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide on synaptic plasticity and dendritic spine density are still not fully understood and warrant further investigation.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide involves a multi-step process that starts with the reaction of 2-bromo-1-cyanoethane with sodium methoxide to form 1-cyano-2-methoxyethyl bromide. This intermediate is then reacted with phenylamine to yield N-(1-cyano-2-methoxyethyl)phenylamine. Finally, the target compound, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide, is obtained by reacting N-(1-cyano-2-methoxyethyl)phenylamine with 3-bromopropionyl chloride.

Scientific Research Applications

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve social behavior in animal models of schizophrenia.

properties

IUPAC Name

3-anilino-N-(1-cyano-2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-10-12(9-14)16-13(17)7-8-15-11-5-3-2-4-6-11/h2-6,12,15H,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINPMPWEPNPOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)NC(=O)CCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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